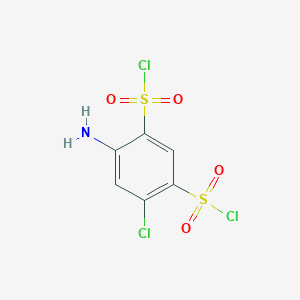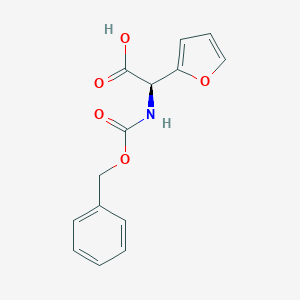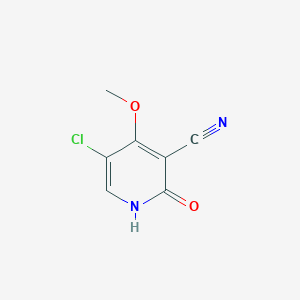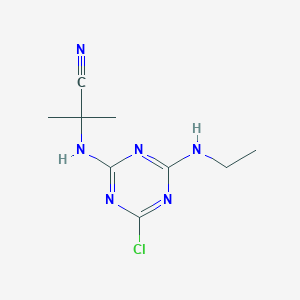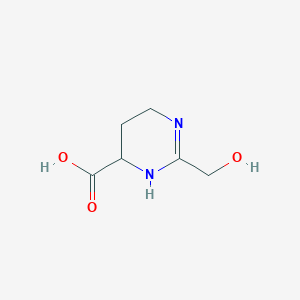
5-Chlor-3-methyl-4-nitro-1H-pyrazol
Übersicht
Beschreibung
5-Chloro-3-methyl-4-nitro-1H-pyrazole, also known as 5-Chloro-3-methyl-4-nitro-1H-pyrazole, is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloro-3-methyl-4-nitro-1H-pyrazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 5-Chloro-3-methyl-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“5-Chlor-3-methyl-4-nitro-1H-pyrazol” hat eine CAS-Nummer von 6814-58-0 und ein Molekulargewicht von 161,55 . Es ist ein weißer Feststoff und wird bei Temperaturen zwischen 0-8°C gelagert .
Abscission-Verbindung im Zitrusanbau
“this compound” (CMNP) wird als Abscission-Verbindung im Zitrusanbau verwendet . Es wird auf voll ausgereifte Süßorangenbäume mit verschiedenen Sprühvolumina unter Verwendung eines vertikalen Luftblas-Sprühgeräts mit mehreren Ventilatoren aufgetragen, um die Verteilung der Fruchtlockerung im gesamten Blätterdach und die daraus resultierenden Auswirkungen auf die Effizienz mechanischer Erntemaschinen zu bestimmen .
Auswirkungen auf die Funktion von Zitrusblättern und die Wasserbeziehungen
CMNP und Ethephon werden während der Erntezeit auf das Blätterdach von fruchttragenden topfgebundenen und freiland-Zitrusbäumen aufgetragen, um deren Auswirkungen auf die Funktion von Zitrusblättern und die Wasserbeziehungen zu bestimmen . Hohe Konzentrationen von CMNP reduzieren sofort die Photosystem-II-Effizienz in Blättern und Fruchtschalen . Die Effizienz der Blätter, die an den Bäumen verbleiben, wird jedoch allmählich wiederhergestellt und nähert sich nach 4 Tagen der Behandlung dem Niveau der Kontrolle an .
Herstellung von Aminopyrazolderivaten
3-Methyl-4-nitropyrazol, ein Derivat von “this compound”, wird bei der Herstellung von Aminopyrazolderivaten verwendet . Diese Derivate sind potente, selektive und in das Gehirn penetrierende Leucin-reiche Repeat-Kinase 2 (LRRK2)-Kleinmolekülinhibitoren
Safety and Hazards
Zukünftige Richtungen
Despite the favorable efficacy of CMNP as a herbicide and an abscission agent, the mode of action remains unknown . Therefore, future research could focus on elucidating the exact mechanism of action of CMNP. Additionally, given its potential toxicity, studies could also investigate ways to mitigate the hazards associated with its use .
Relevant Papers
Several papers have been published on CMNP and related compounds. For instance, a paper titled “Citrus abscission and Arabidopsis plant decline in response to 5-chloro-3-methyl-4-nitro-1H-pyrazole are mediated by lipid signaling” discusses the effects of CMNP on citrus fruit and Arabidopsis plants . Another paper titled “Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review” provides a comprehensive review of the synthesis methods and pharmacological properties of pyrazole derivatives .
Wirkmechanismus
Target of Action
5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) is a pyrazole derivative that primarily targets mature citrus fruits . It acts as an abscission agent, inducing the shedding of mature citrus fruits when applied to the canopy .
Mode of Action
The exact mode of action of CMNP remains unknown . It has been observed that cmnp induces oxidative stress in the abscission zone (az) of citrus fruits . This oxidative stress is believed to play a key role in the abscission process .
Biochemical Pathways
CMNP affects several biochemical pathways related to oxidative stress and lipid signaling . It increases the activities of enzymes such as lipoxygenase (LOX), which might produce jasmonic acid (JA), known to promote abscission in citrus . It also affects the activities of superoxide dismutase (SOD), ascorbate peroxidase (APOD), glutathione reductase (GR), and peroxidase (POD), which are involved in reactive oxygen species (ROS) scavenging .
Pharmacokinetics
It is known that cmnp is applied directly to the canopy of citrus trees, suggesting that it is absorbed through the plant tissues .
Result of Action
The application of CMNP results in the abscission of mature citrus fruits . This is believed to be due to the oxidative stress induced by CMNP in the AZ of the fruits, leading to changes in enzyme activities and lipid signaling .
Action Environment
The efficacy and stability of CMNP can be influenced by environmental factors. For instance, it has been observed that CMNP induces abscission selectively in mature citrus fruits when applied to the canopy, with no phytotoxicity at higher temperatures commonly found during the harvest season .
Biochemische Analyse
Cellular Effects
It has been reported that certain pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-3-methyl-4-nitro-1H-pyrazole is not well-defined. Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of 5-Chloro-3-methyl-4-nitro-1H-pyrazole remain to be determined.
Eigenschaften
IUPAC Name |
3-chloro-5-methyl-4-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-3(8(9)10)4(5)7-6-2/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHRCALASPNJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058454 | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6814-58-0 | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6814-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazachlor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8UW78C99U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CMNP induce abscission in citrus fruit?
A1: CMNP primarily targets mature citrus fruit and induces abscission through a complex process that involves several factors.
- Ethylene Dependence: CMNP application leads to increased ethylene production in the fruit, which is a key hormone for fruit ripening and abscission. This effect has been observed to be at least partially responsible for CMNP-induced abscission. [] []
- Lipid Signalling: CMNP triggers lipid signaling pathways in the flavedo tissue (the colored outer layer of the peel), increasing the activity of enzymes like phospholipase A2 (PLA2) and lipoxygenase (LOX). These enzymes contribute to the breakdown of cell wall components in the abscission zone, ultimately leading to fruit loosening. [] [] []
- Hormonal Changes: Studies have shown that CMNP application may disrupt the balance of growth hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA) in the abscission zone. This hormonal imbalance further contributes to the abscission process. []
- Oxidative Metabolism: CMNP application leads to oxidative stress in both the flavedo tissue and the abscission zone. This is evidenced by increased levels of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) and changes in the activity of antioxidant enzymes. [] [] []
Q2: What is the role of hydrogen peroxide in CMNP-induced abscission?
A2: CMNP application leads to an increase in H2O2 concentration in both the flavedo tissue and the abscission zone. [] [] While the exact mechanism is not fully understood, H2O2 is considered a signaling molecule that likely interacts with other signaling pathways, including those involved in lipid signaling, to promote the abscission process. []
Q3: Does CMNP affect the expression of genes related to abscission?
A3: Yes, studies have shown that CMNP application can influence the expression of specific genes involved in the abscission process. For example, CMNP has been shown to induce the expression of genes related to:
- Cell wall degradation: Genes encoding enzymes like beta-galactosidase and phenylalanine ammonia lyase (PAL) are upregulated in the abscission zone following CMNP treatment. These enzymes play a role in breaking down cell wall components, facilitating fruit separation. [] []
- Stress response: CMNP treatment can also induce the expression of genes associated with stress responses, particularly those related to anoxia and senescence, in model plants like Arabidopsis thaliana. []
Q4: How does CMNP application affect the color of citrus fruit peel?
A4: CMNP application can accelerate the color change in citrus fruit peel from green to orange. This is due to its influence on carotenoid biosynthesis. CMNP has been shown to alter the expression of genes involved in carotenoid biosynthesis, leading to increased accumulation of total carotenoids, particularly red carotenoids, which contribute to the orange color of the peel. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



